

Baclofen-d4 chemical structure and properties

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Compound of Interest

Compound Name: *Baclofen-d4*

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An In-depth Technical Guide to Baclofen-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and analysis of **Baclofen-d4**, a deuterated analog of the gamma-aminobutyric acid (GABA) derivative, Baclofen. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and analytical studies.

Chemical Structure and Properties

Baclofen-d4, with the IUPAC name 4-amino-3-(4-chlorophenyl-2,3,5,6-d4)butanoic acid, is a stable isotope-labeled version of Baclofen.[1] The deuterium atoms are typically introduced on the phenyl ring to increase the molecular weight, making it an ideal internal standard for mass spectrometry-based quantification of Baclofen in biological matrices.[1][2]

Below is a diagram of the chemical structure of **Baclofen-d4**:

Caption: Chemical structure of **Baclofen-d4**.

Table 1: Chemical and Physical Properties of **Baclofen-d4**

Property	Value	Reference(s)
Molecular Formula	C ₁₀ H ₈ D ₄ ClNO ₂	[3]
Molecular Weight	217.69 g/mol	[3]
CAS Number	1189938-30-4	[3]
IUPAC Name	4-amino-3-(4-chlorophenyl-2,3,5,6-d ₄)butanoic acid	[1]
Synonyms	β-(Aminomethyl)-4-chloro-benzenepropanoic Acid-d ₄ , (±)-Baclofen-d ₄	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in water	[1][5]
Storage Temperature	-20°C	[5]

Pharmacological Properties

Baclofen-d₄, like its non-deuterated counterpart, is a selective agonist of the GABA-B receptor.[3][4] GABA-B receptors are metabotropic G-protein coupled receptors that mediate inhibitory neurotransmission in the central nervous system.[6]

Mechanism of Action and Signaling Pathway

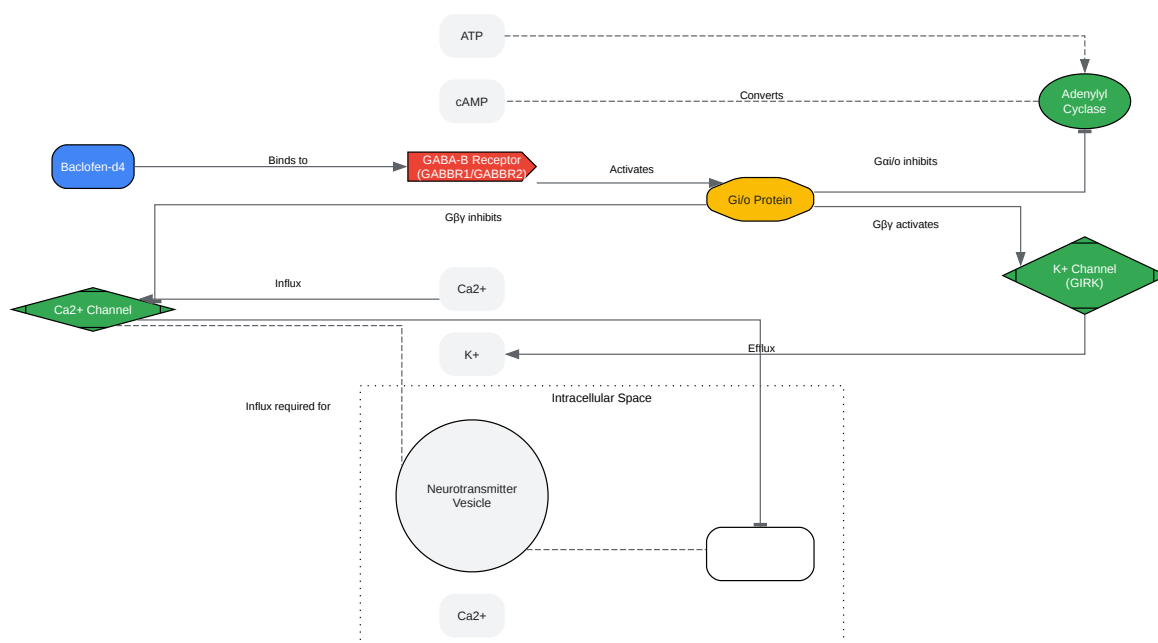
Activation of the GABA-B receptor by **Baclofen-d₄** initiates a signaling cascade that leads to neuronal inhibition. The receptor is a heterodimer composed of GABBR1 and GABBR2 subunits.[6] Upon agonist binding, the associated inhibitory G-protein (Gi/o) is activated. This leads to the dissociation of the Gα and Gβγ subunits, which then modulate downstream effectors:

- Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to decreased intracellular levels of cyclic AMP (cAMP).[1]
- Activation of Potassium Channels: The Gβγ subunit directly activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing an efflux of K⁺ ions and

hyperpolarization of the neuronal membrane.[7]

- Inhibition of Calcium Channels: The G $\beta\gamma$ subunit also inhibits voltage-gated calcium channels, which reduces the influx of Ca²⁺ ions and subsequently decreases the release of excitatory neurotransmitters.[8][9]

The net effect of these actions is a reduction in neuronal excitability.



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Caption: GABA-B receptor signaling pathway activated by **Baclofen-d4**.

Experimental Protocols

Baclofen-d4 is primarily utilized as an internal standard in analytical methods for the quantification of Baclofen. Below are generalized experimental protocols for its synthesis and analysis.

Synthesis and Purification

The synthesis of **Baclofen-d4** involves the incorporation of deuterium into the Baclofen molecule. A common strategy is to use a deuterated precursor in one of the established synthetic routes for Baclofen.

General Synthetic Workflow:



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Caption: General workflow for the synthesis and purification of **Baclofen-d4**.

Detailed Methodologies:

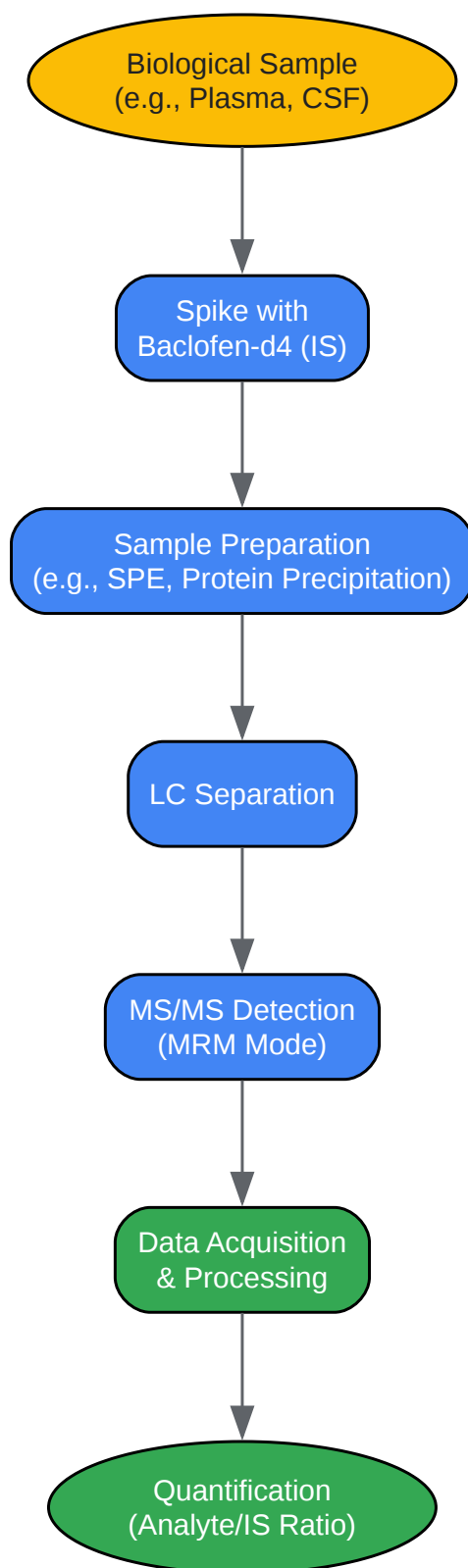
While specific, proprietary synthesis and purification protocols are not publicly available, a general approach can be derived from the synthesis of unlabeled Baclofen. One common route involves the Knoevenagel condensation of p-chlorobenzaldehyde with an active methylene compound, followed by a series of reactions to introduce the aminomethyl and carboxylic acid functionalities. To synthesize **Baclofen-d4**, a deuterated p-chlorobenzaldehyde (p-Cl-C₆D₄-CHO) would be used as the starting material.

Purification: The crude **Baclofen-d4** is typically purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) to achieve the high purity required for its use as an internal standard.

Analytical Methods

Baclofen-d4 is the preferred internal standard for the quantification of Baclofen in biological samples by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

LC-MS/MS Analysis Workflow:



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Caption: Workflow for the quantification of Baclofen using **Baclofen-d4** by LC-MS/MS.

Table 2: Typical LC-MS/MS Parameters for Baclofen and **Baclofen-d4** Analysis

Parameter	Baclofen	Baclofen-d4 (Internal Standard)	Reference(s)
Precursor Ion (m/z)	214.1	218.1	[10][11]
Product Ion (m/z)	151.1	155.1	[10]
Ionization Mode	Positive Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)	Positive ESI or APCI	[10][11]

Detailed Methodologies:

A typical analytical method involves the following steps:

- **Sample Preparation:** Biological samples (e.g., plasma, cerebrospinal fluid) are spiked with a known concentration of **Baclofen-d4**. Proteins are then removed, often by precipitation with a solvent like acetonitrile. Alternatively, solid-phase extraction (SPE) can be used for sample clean-up and concentration.[2][11]
- **Chromatographic Separation:** The extracted sample is injected into an HPLC system. A C18 reversed-phase column is commonly used to separate Baclofen from other matrix components. The mobile phase typically consists of a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile).
- **Mass Spectrometric Detection:** The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where the specific precursor-to-product ion transitions for both Baclofen and **Baclofen-d4** are monitored.
- **Quantification:** The concentration of Baclofen in the original sample is determined by comparing the peak area ratio of the analyte to the internal standard (**Baclofen-d4**) against a calibration curve prepared with known concentrations of Baclofen.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

^1H -NMR and ^{13}C -NMR spectroscopy are crucial for the structural confirmation of **Baclofen-d4**. The ^1H -NMR spectrum of **Baclofen-d4** will show the absence of signals corresponding to the aromatic protons that have been replaced by deuterium.

Conclusion

Baclofen-d4 is an indispensable tool for the accurate and precise quantification of Baclofen in preclinical and clinical research. Its well-defined chemical and physical properties, coupled with its identical pharmacological profile to unlabeled Baclofen, make it the ideal internal standard for mass spectrometry-based bioanalysis. This guide provides essential technical information to aid researchers and drug development professionals in their work with this important compound.

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